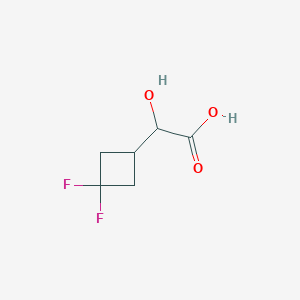
2-(3,3-Difluorocyclobutyl)-2-hydroxyaceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C6H8F2O3 It is known for its unique structure, which includes a cyclobutyl ring substituted with two fluorine atoms and a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid typically involves the cyclization of suitable precursors followed by fluorination and functional group transformations. One common method includes the cyclization of a suitable diene followed by selective fluorination using reagents such as diethylaminosulfur trifluoride (DAST). The hydroxyacetic acid moiety can be introduced through subsequent oxidation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
化学反应分析
Types of Reactions
2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
科学研究应用
2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism by which 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
相似化合物的比较
Similar Compounds
- 2-(3,3-Difluorocyclobutyl)acetic acid
- 2-(3,3-Difluorocyclobutyl)oxyacetic acid
Uniqueness
2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid is unique due to the presence of both fluorine atoms and a hydroxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C6H8F2O3 |
|---|---|
分子量 |
166.12 g/mol |
IUPAC 名称 |
2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)1-3(2-6)4(9)5(10)11/h3-4,9H,1-2H2,(H,10,11) |
InChI 键 |
HABUBFUFRNCVKG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


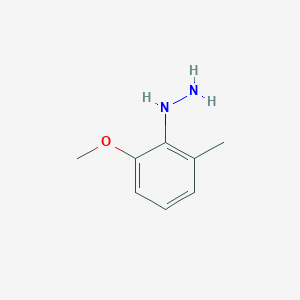
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
![(3R)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13615928.png)

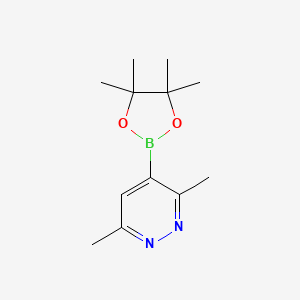
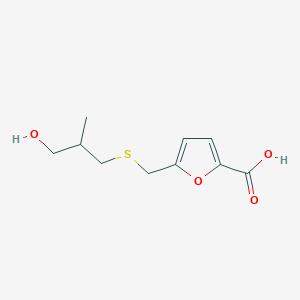
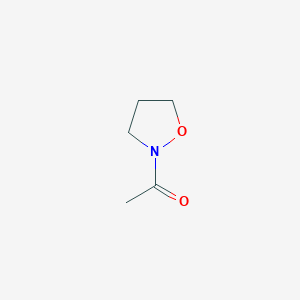

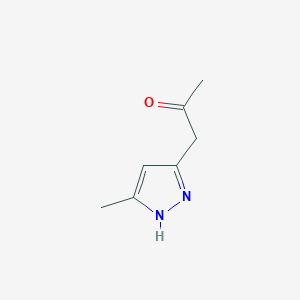


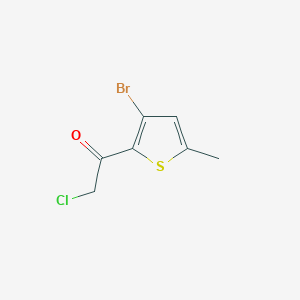
![2-[(2S,4R,6S)-4-hydroxy-6-prop-2-enyloxan-2-yl]acetic acid](/img/structure/B13616002.png)
![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)
